molecular formula C9H16N2O B1352038 2-cyano-N-hexylacetamide CAS No. 52493-37-5

2-cyano-N-hexylacetamide

Cat. No.: B1352038
CAS No.: 52493-37-5
M. Wt: 168.24 g/mol
InChI Key: DCCCNVZBXUDMLF-UHFFFAOYSA-N
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Scientific Research Applications

Heterocyclic Synthesis

2-Cyano-N-hexylacetamide and its derivatives play a significant role in heterocyclic synthesis. They are used as intermediates for creating various heterocyclic systems, which are crucial in the development of synthetically useful and novel compounds (Gouda et al., 2015).

Biological Activities

Some derivatives of this compound have shown promising results in in-vivo and in-vitro examinations for anti-inflammatory, ulcerogenic, and antipyretic properties. This highlights their potential for therapeutic applications (Fayed et al., 2021).

Surfactant and Antimicrobial Properties

The compound has been used to synthesize nonionic surfactants containing a heterocyclic nucleus. These synthesized compounds also exhibit antimicrobial properties, demonstrating their potential in both industrial and medical fields (El-Sayed & Ahmed, 2016).

Catalytic Applications

This compound derivatives have been explored for catalytic applications, including in palladium and platinum cyanoximates. These applications are relevant in the field of inorganic chemistry, particularly for developing new catalytic methods and materials (Eddings et al., 2004).

Drug Synthesis

This chemical has been used in the synthesis of various drugs, particularly those with antimicrobial properties. Its utilization in the synthesis of novel heterocycles such as iminocoumarine, thiazole, dihydropyridine, and imidazole or benzoimidazole emphasizes its versatility in pharmaceutical applications (Ewies & Abdelsalaam, 2020).

Biochemical Analysis

Biochemical Properties

2-cyano-N-hexylacetamide plays a significant role in biochemical reactions, particularly in the context of proteomics research . It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been used in assays to measure the activity of polygalacturonase, an enzyme involved in the breakdown of pectin

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that it can alter the activity of specific enzymes and proteins, leading to changes in cellular behavior . These effects are essential for understanding how the compound can be used in research and potential therapeutic applications.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound can bind to specific enzymes and proteins, altering their activity and function . This binding can lead to the inhibition or activation of these biomolecules, resulting in changes in cellular processes and gene expression. Understanding these molecular mechanisms is crucial for developing targeted therapies and research applications.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider, as they can influence its long-term effects on cellular function . Studies have shown that the compound can remain stable under specific conditions, but its activity may decrease over time due to degradation . These temporal effects are essential for designing experiments and interpreting results accurately.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function and potential toxic or adverse effects . Understanding the dosage effects is crucial for determining the appropriate concentrations for research and therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its activity and function . These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism. Understanding these metabolic pathways is essential for developing targeted therapies and research applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for understanding its activity and function. The compound can interact with transporters and binding proteins that influence its localization and accumulation . These interactions can affect the compound’s efficacy and potential therapeutic applications.

Subcellular Localization

The subcellular localization of this compound is essential for understanding its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications

Properties

IUPAC Name

2-cyano-N-hexylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O/c1-2-3-4-5-8-11-9(12)6-7-10/h2-6,8H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCCCNVZBXUDMLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCNC(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70402618
Record name 2-cyano-N-hexylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70402618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52493-37-5
Record name 2-Cyano-N-hexylacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52493-37-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-cyano-N-hexylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70402618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Ethyl cyanoacetate (113 g., 1.0 mole), n-hexylamine (101 g., 1.0 mole) and methyl cellosolve (200 ml.) are refluxed with stirring for 1.5 hours and the solvent is removed under reduced pressure to give N-(n-hexyl) cyanoacetamide.
Quantity
113 g
Type
reactant
Reaction Step One
Quantity
101 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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